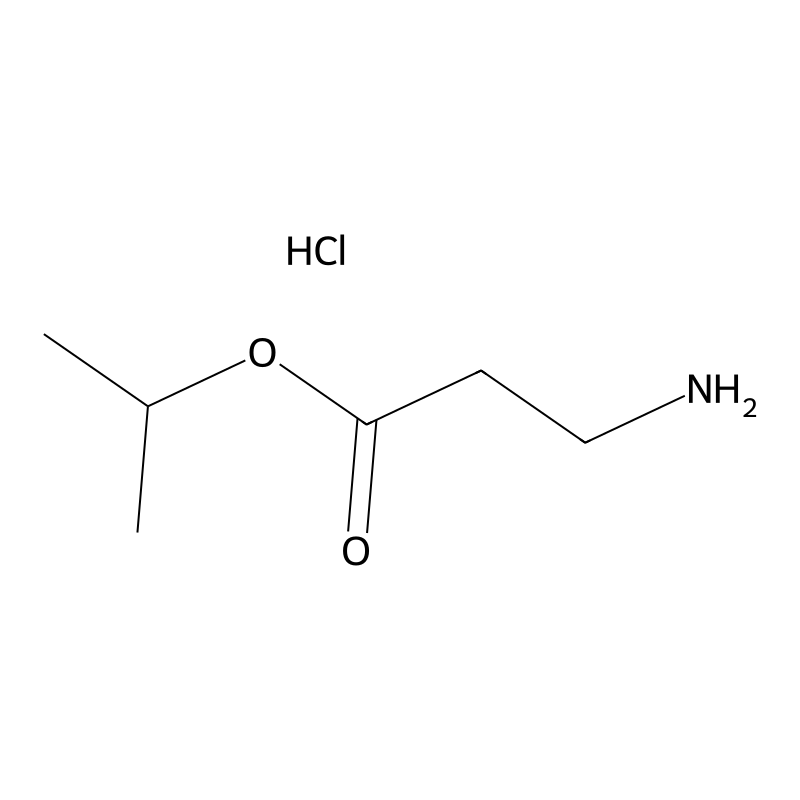

Isopropyl 3-aminopropanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

Scientific Field: Organic chemistry and drug discovery.

Summary: Isopropyl 3-aminopropanoate hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals.

Methods of Application: It can be incorporated into synthetic pathways to create more complex molecules.

Results/Outcomes: Enables the development of novel drug candidates or other bioactive compounds.

Catalysis and Asymmetric Synthesis

Scientific Field: Organocatalysis and asymmetric transformations.

Summary: The compound serves as a chiral auxiliary or catalyst in enantioselective reactions.

Methods of Application: Employed in asymmetric transformations to yield optically pure products.

Results/Outcomes: Enables the synthesis of chiral molecules with desired stereochemistry.

Preparation of Prodrugs

Scientific Field: Medicinal chemistry and drug delivery.

Summary: Isopropyl 3-aminopropanoate hydrochloride can be used to create prodrugs—inactive compounds that convert to active drugs in vivo.

Methods of Application: Conjugation of the compound to a drug molecule.

Results/Outcomes: Enhances drug solubility, stability, or targeted delivery.

Polymerization Initiators

Scientific Field: Polymer chemistry and materials science.

Summary: The compound acts as an initiator in radical polymerization reactions.

Methods of Application: Initiates the formation of polymer chains from monomers.

Results/Outcomes: Facilitates the production of polymers with controlled molecular weight and properties.

Biological Studies and Biochemical Assays

Scientific Field: Biochemistry and cell biology.

Summary: Researchers use Isopropyl 3-aminopropanoate hydrochloride in various assays or experiments.

Methods of Application: May include cell viability assays, enzyme kinetics, or protein labeling.

Results/Outcomes: Provides insights into biological processes or drug interactions.

Isopropyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. It is classified as an amino acid derivative, specifically an ester of 3-aminopropanoic acid. This compound is characterized by the presence of an isopropyl group, which contributes to its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals .

- Esterification: Reacting with alcohols to form new esters.

- Hydrolysis: In the presence of water or aqueous acid/base, it can hydrolyze to yield 3-aminopropanoic acid and isopropanol.

- Transamination: It may undergo transamination reactions where the amino group can be exchanged with other amines.

These reactions highlight its versatility in synthetic organic chemistry and its potential utility in drug development.

Research indicates that Isopropyl 3-aminopropanoate hydrochloride exhibits biological activity, particularly in proteomics research. Its structure allows it to interact with various biological molecules, potentially influencing metabolic pathways. The compound's ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for studying enzyme kinetics and mechanisms .

Several methods exist for synthesizing Isopropyl 3-aminopropanoate hydrochloride:

- Esterification Reaction:

- Reacting 3-aminopropanoic acid with isopropanol in the presence of an acid catalyst.

- Amination:

- Starting from isopropyl acrylate, amination can be performed using ammonia or amines under specific conditions to yield the desired product.

- Hydrochloride Formation:

- The hydrochloride salt can be formed by reacting the base form of Isopropyl 3-aminopropanoate with hydrochloric acid.

These methods allow for the production of high-purity compounds suitable for research and industrial applications .

Isopropyl 3-aminopropanoate hydrochloride has several applications, including:

- Biochemical Research: Used as a biochemical tool in proteomics and metabolic studies.

- Pharmaceutical Development: Potential precursor in drug synthesis due to its amino acid characteristics.

- Chemical Synthesis: Acts as a building block for various organic compounds.

Its unique structure and reactivity make it a candidate for further exploration in medicinal chemistry .

Studies on Isopropyl 3-aminopropanoate hydrochloride's interactions with biological systems have shown that it can influence enzyme activity and metabolic pathways. Its role as a substrate or inhibitor allows researchers to investigate its potential therapeutic effects or toxicological profiles. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications .

Similar Compounds: Comparison

Isopropyl 3-aminopropanoate hydrochloride shares similarities with several other compounds, particularly amino acid derivatives. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-aminopropionate hydrochloride | C₄H₁₀ClNO₂ | Shorter carbon chain; used in similar applications. |

| Ethyl 3-aminobutanoate | C₅H₁₃NO₂ | Longer carbon chain; distinct biological activity. |

| Propyl 3-aminobutanoate | C₆H₁₅NO₂ | Similar structure but different alkyl group. |

The uniqueness of Isopropyl 3-aminopropanoate hydrochloride lies in its specific isopropyl group, which affects its solubility, reactivity, and interaction with biological systems compared to these similar compounds .